Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

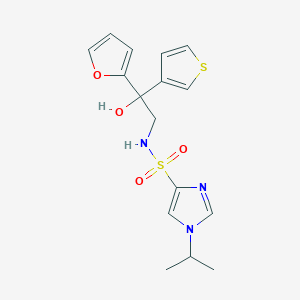

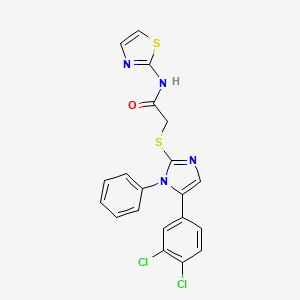

Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate, also known as EFMC, is a chemical compound that has shown potential in various scientific research applications. This compound is a heterocyclic organic compound that contains a fluorosulfonylmethyl group and an oxazole ring. The synthesis method of EFMC involves the reaction of ethyl 2-oxo-2H-azirine-3-carboxylate with sodium fluoride and sulfur dioxide in the presence of a catalyst.

Aplicaciones Científicas De Investigación

Applications in Chemical Synthesis

Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate has shown utility in various chemical synthesis processes. Slobodyanyuk et al. (2019) detailed an efficient method for the preparation of sp3-enriched 4,5-disubstituted oxazoles, utilizing ethyl oxazole-4-carboxylates as key intermediates. These intermediates were transformed into advanced building blocks for synthetic and medicinal chemistry, including chlorides, azides, amines, and sulfonyl chlorides, with high yields and versatility in their functional groups (Slobodyanyuk et al., 2019).

Utility in Biological Studies

The compound has also been involved in the synthesis of molecules with potential biological activities. Başoğlu et al. (2013) described the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various nuclei. These synthesized compounds exhibited promising antimicrobial, anti-lipase, and anti-urease activities, indicating their potential as bioactive agents (Başoğlu et al., 2013).

In Crystallography and Material Sciences

Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate-related compounds have been used in crystallography and material sciences studies. Choi et al. (2009) and others investigated the crystal structures of various compounds prepared by alkaline hydrolysis of related ethyl acetate compounds. These studies provided insights into the molecular interactions and crystal packing, highlighting the role of hydrogen bonding and π–π interactions in the structural organization of these materials (Choi et al., 2009).

Propiedades

IUPAC Name |

ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO5S/c1-2-13-7(10)6-3-5(9-14-6)4-15(8,11)12/h3H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDBYCXQYSCBJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425181.png)

![(1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride](/img/structure/B2425184.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2425187.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2425191.png)

![N-(4-(N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2425193.png)

![3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B2425194.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2425197.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2425198.png)